Physical and chemical properties of Nitenpyram.
Physical and chemical properties of Nitenpyram.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitenpyram (B241) is a neonicotinoid insecticide widely employed in both agricultural and veterinary applications for the control of sucking insects.[1][2] As a neurotoxin, its mechanism of action involves the irreversible binding to nicotinic acetylcholine (B1216132) receptors (nAChR) in the central nervous system of insects, leading to paralysis and subsequent death.[1][3] This document provides an in-depth overview of the physical and chemical properties of Nitenpyram, detailed experimental protocols for its analysis and synthesis, and a visualization of its mode of action.
Physical and Chemical Properties
Nitenpyram is a pale yellow crystalline solid.[4] The commercially available form is predominantly the (E)-isomer, which is recognized for its biological activity and stability.
Quantitative Data Summary
The key physical and chemical properties of Nitenpyram are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine | |
| Chemical Formula | C₁₁H₁₅ClN₄O₂ | |
| Molecular Weight | 270.72 g/mol | |
| Melting Point | 82-84 °C (180-183 °F; 355-357 K) | |
| Boiling Point (Predicted) | 417.2 ± 45.0 °C | |
| Density | 1.40 g/mL at 26 °C | |
| Vapor Pressure | 1.1 x 10⁻⁶ mPa (8.2 x 10⁻¹² mmHg) at 20 °C | |
| pKa₁ (Strongest Basic) | 3.1 - 3.5 | |
| pKa₂ | 11.5 | |
| LogP (Octanol/Water Partition Coefficient) | -0.66 | |
| Water Solubility | >570 g/L at 20 °C; 840 g/L at 25°C | |
| Solubility in Organic Solvents (at 20-25°C) | ||
| Chloroform | 700 g/L | |
| Methanol | 670 g/L | |
| Acetone | 290 g/L | |
| Ethanol | 89 g/L | |
| Xylene | 4.5 g/L |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of Nitenpyram, as well as a general procedure for the determination of its melting point.
Synthesis of Nitenpyram
The synthesis of Nitenpyram can be achieved through a multi-step process. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine (B1201723) to form an intermediate, which is then further reacted to yield the final product.
Materials:
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2-chloro-5-chloromethylpyridine
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Ethylamine
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1,1-dichloro-2-nitroethylene
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Monomethylamine
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Sodium carbonate
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Tetrabutylammonium (B224687) bromide (catalyst)
Procedure:
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Intermediate Synthesis (N-ethyl-2-chloro-5-pyridylmethyl amine): React 2-chloro-5-chloromethylpyridine with ethylamine. This reaction can be carried out using water as a solvent and employing phase-transfer catalysis.
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Condensation and Amination: In a reaction vessel, combine the N-ethyl-2-chloro-5-pyridylmethyl amine intermediate and 1,1-dichloro-2-nitroethylene in dichloromethane with a catalyst such as tetrabutylammonium bromide and an acid binding agent like sodium carbonate.
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Slowly add an aqueous solution of monomethylamine to the reaction mixture while maintaining temperature control.
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Allow the reaction to proceed with stirring.
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Purification: After the reaction is complete, the Nitenpyram product can be isolated through extraction, desolventizing, and crystallization.
Determination of Melting Point
The melting point of Nitenpyram can be determined using a standard capillary melting point apparatus.
Materials:
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Purified Nitenpyram solid
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp)
Procedure:
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Finely powder a small amount of dry Nitenpyram.
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Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of 82-84°C.
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range represents the melting point. For a pure sample, this range should be narrow.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method can be used for the quantification of Nitenpyram.
Instrumentation:
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HPLC system with a UV-VIS detector
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C18 column (e.g., Zorbax, 250mm x 4.6mm, 5µm particle size)
Reagents:
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Nitenpyram analytical standard
Chromatographic Conditions:
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Mobile Phase: Isocratic elution with a mixture of Methanol (30%), Acetonitrile (30%), and Water (40%).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 254 nm.
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Column Temperature: Ambient.
Procedure:
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Standard Preparation: Prepare a stock solution of Nitenpyram analytical standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
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Sample Preparation: Accurately weigh a sample containing Nitenpyram and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm membrane filter.
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Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Quantification: Identify the Nitenpyram peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Nitenpyram in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Mode of Action
Nitenpyram functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. Its mode of action can be summarized as follows:
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Ingestion and Absorption: Following ingestion by the insect, Nitenpyram is rapidly absorbed into the hemolymph.
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Binding to nAChR: Nitenpyram travels to the central nervous system where it binds to the postsynaptic nAChRs. This binding is considered irreversible.
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Channel Opening and Ion Influx: The binding of Nitenpyram to the nAChR opens the ion channel, leading to an influx of cations, primarily sodium ions.
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Persistent Depolarization: Unlike the natural neurotransmitter acetylcholine, which is quickly broken down by acetylcholinesterase, Nitenpyram is not readily metabolized at the synapse. This results in a persistent opening of the nAChR channels and continuous depolarization of the postsynaptic membrane.
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Nerve Blockage and Paralysis: The constant stimulation of the nerve leads to over-excitation, followed by nerve blockage. This disruption of nerve signal transmission results in the paralysis and eventual death of the insect.
Nitenpyram exhibits a higher selectivity for insect nAChRs compared to mammalian receptors, which contributes to its relative safety in veterinary applications.
Visualizations
Logical Relationship of Nitenpyram's Properties and Action
Caption: Logical flow from physicochemical properties to the insecticidal action of Nitenpyram.
Experimental Workflow for HPLC Analysis
